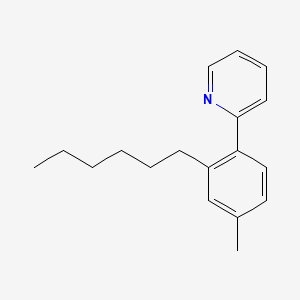

2-(2-n-Hexyl-4-methylphenyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H23N |

|---|---|

Molecular Weight |

253.4 g/mol |

IUPAC Name |

2-(2-hexyl-4-methylphenyl)pyridine |

InChI |

InChI=1S/C18H23N/c1-3-4-5-6-9-16-14-15(2)11-12-17(16)18-10-7-8-13-19-18/h7-8,10-14H,3-6,9H2,1-2H3 |

InChI Key |

YOHKGQYTZUZOLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(C=CC(=C1)C)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Development for 2 2 N Hexyl 4 Methylphenyl Pyridine

Historical Perspectives on Arylpyridine Synthesis Relevant to the Chemical Compound

Historically, the construction of the pyridine (B92270) ring itself was the primary focus of synthetic chemists. One of the earliest and most well-known methods is the Hantzsch pyridine synthesis, first reported in 1881. wikipedia.org This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org

While revolutionary for its time and still relevant as a multi-component reaction, the classical Hantzsch synthesis has limitations for creating a precisely substituted arylpyridine like 2-(2-n-Hexyl-4-methylphenyl)pyridine. The traditional Hantzsch method typically produces symmetrically substituted pyridines, and while modifications exist for non-symmetrical products, achieving the specific 2-aryl substitution pattern of the target molecule would be a complex, multi-step process. taylorfrancis.com Other classical methods, such as the Bohlmann-Rahtz synthesis, are also often limited by the need for specific electronic characteristics in the starting materials. nih.gov These historical methods laid the groundwork for heterocycle synthesis but highlight the need for more versatile and regioselective modern techniques to access complex structures like the title compound.

De Novo Synthetic Strategies for the this compound Core

Modern synthetic chemistry offers powerful tools for the construction of carbon-carbon bonds, which are essential for linking the pyridine and phenyl moieties of the target compound.

Transition-metal-catalyzed cross-coupling reactions are among the most robust and widely used methods for synthesizing biaryl compounds, including 2-arylpyridines. organic-chemistry.orglibretexts.org The Suzuki-Miyaura and Negishi couplings are particularly prominent.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org For the synthesis of this compound, two primary pathways are feasible:

Coupling of a 2-pyridylboronic acid or ester with 1-bromo-2-n-hexyl-4-methylbenzene.

Coupling of 2-halopyridine (e.g., 2-bromopyridine) with (2-n-hexyl-4-methylphenyl)boronic acid.

The latter approach is often preferred due to the commercial availability and stability of many arylboronic acids and 2-halopyridines. Highly active palladium catalysts, often employing bulky phosphine (B1218219) ligands, have been developed to efficiently couple nitrogen-containing heterocycles, which can sometimes inhibit catalyst activity. organic-chemistry.orgnih.gov

The Negishi coupling utilizes an organozinc reagent in place of an organoboron compound, reacting with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org This method is known for its high functional group tolerance and reactivity. The synthesis could proceed by coupling a 2-pyridylzinc halide with 1-bromo-2-n-hexyl-4-methylbenzene or, conversely, coupling a (2-n-hexyl-4-methylphenyl)zinc halide with a 2-halopyridine. orgsyn.org While organozinc reagents can be sensitive to air and moisture, they offer a powerful alternative, especially for challenging substrates. wikipedia.org Nickel catalysts, being more earth-abundant, have emerged as a cost-effective option for these transformations. organic-chemistry.orgresearchgate.netcore.ac.uk

| Coupling Reaction | Key Reagents | Typical Catalyst | Advantages | Challenges |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Organic halide | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Organoboron reagents are often stable and commercially available; environmentally benign byproducts. libretexts.org | Potential for catalyst inhibition by nitrogen heterocycles; requires basic conditions. organic-chemistry.org |

| Negishi | Organozinc compound + Organic halide | Palladium or Nickel complexes | High reactivity and functional group tolerance; milder conditions. wikipedia.orgorgsyn.org | Organozinc reagents are often air- and moisture-sensitive, requiring careful handling. wikipedia.org |

Direct C-H arylation has gained prominence as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the need to pre-functionalize one of the coupling partners into an organometallic reagent. thieme-connect.comrsc.org This approach involves the direct coupling of a C-H bond with an aryl halide.

For the synthesis of this compound, a potential strategy would be the palladium-catalyzed direct C-2 arylation of pyridine N-oxide with 1-bromo-2-n-hexyl-4-methylbenzene, followed by reduction of the N-oxide. researchgate.net The use of pyridine N-oxides can facilitate the C-H activation at the C-2 position. researchgate.netmdpi.com Alternatively, direct arylation could be used to synthesize a simpler 2-arylpyridine, which is then functionalized. For instance, direct arylation of pyridine with 1-bromo-4-methylbenzene could yield 2-(4-methylphenyl)pyridine, which would then require a regioselective alkylation step to introduce the n-hexyl group at the ortho position of the phenyl ring. This subsequent alkylation would be a significant challenge due to competing reaction sites. A more recent approach could involve the dual-catalytic combination of photoredox-driven hydrogen atom transfer and nickel catalysis to directly couple strong aliphatic C-H bonds with aryl bromides, though applying this to a complex feedstock would require significant optimization. nih.gov

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. bohrium.com These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular diversity. nih.govbohrium.com

Beyond the historical Hantzsch synthesis, modern MCRs offer more flexible pathways to construct highly substituted pyridines. wikipedia.org For example, a three-component synthesis has been developed based on a catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder reaction to produce polysubstituted pyridines. nih.gov While designing a one-pot MCR to precisely assemble this compound from simple acyclic precursors would be a formidable synthetic design challenge, the principles of MCRs could be applied to build a complex precursor in a convergent manner. For instance, an MCR could be envisioned to construct the 2-n-hexyl-4-methylphenyl moiety or a highly substituted pyridine core, which would then be coupled using the methods described previously. The development of green methodologies, such as using aqueous micelles or ionic liquids, further enhances the appeal of MCRs. wikipedia.orgbohrium.com

Regioselective Functionalization and Derivatization of this compound

Once the core structure of this compound is assembled, further functionalization may be desired to modulate its properties. This requires a deep understanding of the directing effects of the substituents already present on the phenyl ring.

The phenyl ring in the target compound is substituted with three groups: a pyridine ring, a methyl group, and an n-hexyl group. The positions available for further electrophilic aromatic substitution (EAS) are C3, C5, and C6. The directing influence of the existing substituents determines the regiochemical outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation.

Alkyl Groups (-CH₃, -n-Hexyl): Both the methyl and n-hexyl groups are alkyl groups. They are activating groups and are considered ortho, para-directors due to inductive effects and hyperconjugation that stabilize the carbocation intermediate formed during electrophilic attack at these positions. masterorganicchemistry.com

Phenyl Group (as a substituent): A phenyl group attached to another benzene (B151609) ring (as in biphenyl) is weakly activating and acts as an ortho, para-director . chemistrysteps.com By analogy, the pyridine ring attached at C1 of the phenyl ring will influence the electronic properties of that ring.

Pyridine Ring (as a substituent): The pyridine ring is an electron-withdrawing group due to the electronegativity of the nitrogen atom. However, its directing effect can be complex. In electrophilic aromatic substitution, it generally deactivates the phenyl ring. For directed ortho-metalation, the nitrogen atom can act as a directing group, facilitating functionalization at the ortho position (C6). nih.gov

In an electrophilic aromatic substitution scenario, the outcome is determined by the combined influence of these groups. The powerful ortho, para-directing effect of the two alkyl groups would strongly favor substitution at the positions ortho and para to them. Specifically, the C5 position is ortho to the methyl group and para to the n-hexyl group, making it a highly likely site for substitution. The C3 position is ortho to the n-hexyl group. The C6 position, being ortho to the bulky pyridine ring, might be sterically hindered. Therefore, electrophilic attack is most probable at the C5 position.

| Substituent on Phenyl Ring | Position | Electronic Effect | Directing Influence (in EAS) |

|---|---|---|---|

| Pyridine | C1 | Electron-withdrawing | Deactivating; directs meta relative to itself, but can direct ortho in metalation reactions. nih.govmasterorganicchemistry.com |

| n-Hexyl | C2 | Electron-donating (Activating) | Ortho, Para-Director. masterorganicchemistry.com |

| Methyl | C4 | Electron-donating (Activating) | Ortho, Para-Director. masterorganicchemistry.com |

Functional Group Interconversion Strategies on the Hexyl Chain

Once the core this compound structure is assembled, the n-hexyl chain offers a versatile handle for further molecular diversification through functional group interconversion (FGI). These transformations can be strategically employed to introduce new functionalities, thereby modulating the compound's physicochemical properties.

Key FGI strategies for the n-hexyl chain include:

Oxidation: The benzylic position of the hexyl chain (the carbon atom directly attached to the phenyl ring) is susceptible to oxidation. imperial.ac.uk Using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃), the hexyl group can be converted to a variety of oxidized functionalities, including ketones or, under harsher conditions, cleaved to a carboxylic acid. Selective oxidation to an alcohol can also be achieved using milder reagents.

Halogenation: The introduction of a halogen atom onto the hexyl chain can be accomplished through radical halogenation. This typically involves the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator. While this method can lead to a mixture of isomers, reaction conditions can be optimized to favor substitution at the benzylic position. For instance, the conversion of an alcohol on the hexyl chain to an alkyl halide can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). fiveable.meyoutube.com

Late-Stage C–H Functionalization: Modern synthetic methods enable the direct functionalization of otherwise inert C–H bonds. nih.govnih.govacs.orgacs.org Transition-metal-catalyzed C–H activation can selectively introduce new bonds at various positions along the hexyl chain, offering a powerful tool for late-stage diversification without the need for pre-installed functional groups. researchgate.netacs.orgnih.govrsc.orgdmaiti.com

An illustrative example of a functional group interconversion on a hexyl chain is the conversion of a terminal alcohol to a halide, a key intermediate for further reactions.

| Starting Material | Reagent | Product | Typical Yield |

| 1-Hexanol | Thionyl Chloride (SOCl₂) | 1-Chlorohexane | ~85-95% |

| 1-Hexanol | Phosphorus Tribromide (PBr₃) | 1-Bromohexane | ~80-90% |

| This table presents representative data for the functional group interconversion of a simple hexanol and is intended for illustrative purposes. |

Green Chemistry Principles and Sustainable Synthetic Routes for the Chemical Compound

The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact and enhance sustainability. For the synthesis of this compound, several green strategies can be implemented.

Solvent-Free or Low-Solvent Reaction Systems

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution.

Solvent-Free Synthesis: Many coupling reactions for the formation of biaryl compounds, which form the core of the target molecule, can be conducted under solvent-free or "neat" conditions. This often involves heating the reactants together, sometimes in the presence of a solid-supported catalyst. Such methods can lead to higher reaction concentrations, faster reaction times, and simplified product isolation.

Alternative Solvents: When a solvent is necessary, the use of greener alternatives is encouraged. Water, supercritical fluids, or bio-based solvents can replace traditional chlorinated or aromatic solvents. For instance, some cross-coupling reactions can be performed in aqueous media using water-soluble catalysts and surfactants.

The following table illustrates the potential advantages of a solvent-free approach for a generic Suzuki coupling, a plausible method for synthesizing the target compound.

| Reaction Parameter | Conventional Solvent-Based | Solvent-Free |

| Solvent | Toluene (B28343), Dioxane, or DMF | None |

| Reaction Time | Often several hours | Can be significantly shorter |

| Work-up | Liquid-liquid extraction | Direct crystallization or simple filtration |

| Waste Generation | Significant solvent waste | Minimal |

| This table provides a conceptual comparison and is not based on specific experimental data for the target compound. |

Catalytic Approaches for Enhanced Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Catalytic reactions are a cornerstone of green chemistry as they can significantly improve atom economy by reducing the formation of byproducts.

Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Kumada couplings, are highly efficient methods for forming the crucial C-C bond between the phenyl and pyridine rings. These reactions utilize catalytic amounts of a metal (e.g., palladium or nickel), which are regenerated in the catalytic cycle, thus minimizing waste.

C-H Activation/Direct Arylation: An even more atom-economical approach is direct arylation, which involves the coupling of a C-H bond on one aromatic ring with a C-X (where X is a halide) bond on another. This strategy avoids the pre-functionalization step of creating an organometallic reagent (like a boronic acid in Suzuki coupling), thereby reducing the number of synthetic steps and the amount of waste generated.

The table below compares the atom economy of a traditional stoichiometric reaction with a modern catalytic equivalent.

| Reaction Type | Reactants | Products | Atom Economy |

| Stoichiometric (e.g., Grignard) | Aryl-MgBr + Pyridyl-X | Aryl-Pyridyl + MgBrX | Lower |

| Catalytic (e.g., Suzuki) | Aryl-B(OH)₂ + Pyridyl-X | Aryl-Pyridyl + B(OH)₂X | Higher |

| This table offers a simplified, illustrative comparison of atom economy. |

By integrating these functional group interconversion strategies and green chemistry principles, the synthesis of this compound and its derivatives can be achieved in a more efficient, versatile, and environmentally responsible manner.

Advanced Structural Characterization and Spectroscopic Elucidation of 2 2 N Hexyl 4 Methylphenyl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure and conformation of 2-(2-n-Hexyl-4-methylphenyl)pyridine in solution. Due to the steric hindrance around the pivotal C-C bond connecting the pyridine (B92270) and phenyl rings, rotation is restricted, leading to the potential for atropisomerism, where different rotational conformations can be observed.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for probing the spatial relationships between different parts of the molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY spectra would confirm the connectivity within the pyridine ring, showing correlations between adjacent protons (e.g., H3'-H4', H4'-H5', H5'-H6'). Similarly, it would establish the relationships between the aromatic protons on the phenyl ring and the protons of the n-hexyl chain.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate directly bonded carbon and proton atoms. By analyzing the HSQC/HMQC spectrum, each proton signal can be linked to its corresponding carbon signal, facilitating the assignment of the ¹³C spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is particularly valuable for conformational analysis as it detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. libretexts.org For this compound, NOESY is critical for determining the relative orientation of the two aromatic rings. A key NOE would be expected between the H6' proton of the pyridine ring and the protons of the n-hexyl group, which would confirm a conformation where the hexyl group is oriented towards the pyridine nitrogen. The absence or presence of specific NOE cross-peaks helps in defining the preferred conformation in solution. libretexts.orgresearchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound based on analogous structures.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H) | NOESY Correlations (¹H) |

| Pyridine Ring | ||||

| 2' | - | 158.5 | - | - |

| 3' | 7.75 (d) | 122.0 | H4' | H4', Phenyl H3 |

| 4' | 7.85 (t) | 136.5 | H3', H5' | H3', H5' |

| 5' | 7.30 (t) | 123.5 | H4', H6' | H4', H6' |

| 6' | 8.65 (d) | 149.0 | H5' | H5', Hexyl-CH₂ |

| Phenyl Ring | ||||

| 1 | - | 139.0 | - | - |

| 2 | - | 138.0 | - | - |

| 3 | 7.20 (s) | 130.0 | Phenyl H5 | H3', Hexyl-CH₂ |

| 4 | - | 137.5 | - | - |

| 5 | 7.15 (d) | 128.0 | Phenyl H3 | Phenyl H3, Methyl-H |

| 6 | 7.10 (d) | 127.0 | Phenyl H5 | Phenyl H5 |

| Substituents | ||||

| 4-CH₃ | 2.40 (s) | 21.0 | - | Phenyl H3, Phenyl H5 |

| n-Hexyl-CH₂ | 2.70 (t) | 35.0 | Hexyl-CH₂(β) | H6', Phenyl H3 |

| n-Hexyl-CH₂(β) | 1.60 (m) | 31.5 | Hexyl-CH₂, Hexyl-CH₂(γ) | Hexyl-CH₂, Hexyl-CH₂(γ) |

| n-Hexyl-CH₂(γ) | 1.30 (m) | 29.0 | Hexyl-CH₂(β), Hexyl-CH₂(δ) | Hexyl-CH₂(β), Hexyl-CH₂(δ) |

| n-Hexyl-CH₂(δ) | 1.30 (m) | 22.5 | Hexyl-CH₂(γ), Hexyl-CH₂(ε) | Hexyl-CH₂(γ), Hexyl-CH₂(ε) |

| n-Hexyl-CH₂(ε) | 1.30 (m) | 31.0 | Hexyl-CH₂(δ), Hexyl-CH₃ | Hexyl-CH₂(δ), Hexyl-CH₃ |

| n-Hexyl-CH₃ | 0.90 (t) | 14.0 | Hexyl-CH₂(ε) | Hexyl-CH₂(ε) |

Note: This data is hypothetical and based on typical chemical shifts for similar substituted biaryl systems. Actual values may vary.

Solid-State NMR for Crystalline Forms and Polymorphism Studies

Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of this compound in its crystalline form. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these orientation-dependent interactions. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to obtain high-resolution spectra of solid samples.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be effectively studied using ssNMR. Different polymorphs will generally give rise to distinct ssNMR spectra due to differences in their crystal packing and molecular conformation. nih.gov By comparing the ssNMR spectra of different batches or crystalline forms, one can identify and characterize polymorphism, which is critical as different polymorphs can exhibit different physical properties.

Single-Crystal X-ray Diffraction for Absolute Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.net For this compound, SCXRD analysis would provide accurate bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the solid-state conformation.

Examination of Conformational Isomers in the Solid State

SCXRD can definitively establish the conformation of the molecule in the solid state. Of particular interest is the dihedral angle between the pyridine and phenyl rings. Due to the steric bulk of the ortho-n-hexyl group, a significant twist between the two rings is expected. The X-ray structure would provide the precise value of this torsion angle. Furthermore, if conformational isomers (atropisomers) were to co-crystallize, SCXRD could potentially identify and characterize both conformers within the same crystal lattice, providing valuable information on the conformational landscape of the molecule. researchgate.net

Table 2: Hypothetical Crystallographic Data for this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1515 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.10 |

| Dihedral Angle (Py-Ph) (°) | 65.4 |

Note: This data is hypothetical and presented for illustrative purposes, based on typical values for similar organic molecules.

Mass Spectrometry for Mechanistic Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula of this compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the n-hexyl chain and potentially the bond between the two aromatic rings. Common fragmentation patterns for alkyl chains include the loss of successive CnH2n+1 radicals. libretexts.org The fragmentation of the biaryl system can also provide insights into the relative stability of the aromatic rings and the bond connecting them. rsc.orgacs.org

Isotopic labeling studies, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C or ²H), are instrumental in elucidating reaction mechanisms and fragmentation pathways in mass spectrometry. cernobioscience.comwikipedia.orgcreative-proteomics.com By synthesizing an isotopically labeled version of this compound and analyzing its mass spectrum, the origin of different fragment ions can be unambiguously determined. For instance, labeling the n-hexyl chain would allow for the clear identification of fragments arising from its cleavage. This technique is invaluable for understanding complex chemical transformations and the intrinsic properties of the molecule under ionization conditions. nih.govnih.gov

High-Resolution Mass Spectrometry for Exact Mass Confirmation in Reaction Intermediates

High-resolution mass spectrometry (HRMS) stands as a definitive analytical technique for the confirmation of elemental composition and, by extension, the molecular formula of a synthesized compound. In the synthesis of 2-phenylpyridine (B120327) derivatives, HRMS is a critical step to verify the successful formation of the target molecule. mdpi.com For this compound, with a molecular formula of C18H23N, the expected exact mass can be calculated with high precision.

The theoretical monoisotopic mass of this compound is calculated to be 253.1830 g/mol . An experimental HRMS measurement that yields a mass value within a few parts per million (ppm) of this theoretical value would provide strong evidence for the presence of the desired compound. This level of accuracy is instrumental in distinguishing the target compound from potential byproducts or impurities with the same nominal mass but different elemental compositions. Modern mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, are routinely used to achieve this level of mass accuracy. mdpi.com

Table 1: Theoretical Exact Mass of this compound

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass ( g/mol ) |

|---|

Fragmentation Pattern Analysis for Structural Insights

Electron ionization mass spectrometry (EI-MS) provides valuable structural information through the analysis of fragmentation patterns. When a molecule is ionized by electron impact, the resulting molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uk The analysis of these fragments helps in piecing together the structure of the parent molecule.

For this compound, the fragmentation is expected to be influenced by the stability of the resulting carbocations and the presence of the pyridine ring and the alkyl chain. libretexts.orglibretexts.org The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of the compound (approximately 253 amu).

Key fragmentation pathways for this compound would likely include:

Benzylic cleavage: Cleavage of the C-C bond between the first and second carbon atoms of the n-hexyl chain is highly probable, as it would lead to the formation of a stable benzylic-type carbocation. This would result in a significant peak corresponding to the loss of a pentyl radical (C5H11•), leading to a fragment with m/z = 182.

Cleavage within the alkyl chain: Fragmentation can occur at different points along the n-hexyl chain, leading to a series of peaks separated by 14 mass units (CH2 group). libretexts.org

Pyridine ring fragmentation: The pyridine ring itself can undergo fragmentation, although it is a relatively stable aromatic system. rsc.orgacs.org

Tropylium (B1234903) ion formation: Rearrangement of the tolyl group could lead to the formation of a tropylium ion (C7H7+) at m/z = 91, a common feature in the mass spectra of compounds containing a toluene (B28343) moiety.

A simplified analog, 2-hexylpyridine, shows a base peak at m/z 93, which corresponds to the pyridinylmethyl cation, and another significant peak at m/z 120, resulting from alpha-cleavage. nih.gov This suggests that cleavage at the bond between the pyridine ring and the alkyl substituent is a favored fragmentation pathway.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification in Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and providing a unique "molecular fingerprint" of a compound. mdpi.comresearchgate.net These techniques are invaluable for monitoring the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Aromatic C-H stretching: Bands in the region of 3000-3100 cm⁻¹ would be indicative of the C-H stretching vibrations of the pyridine and phenyl rings.

Aliphatic C-H stretching: Strong absorptions between 2850 and 2960 cm⁻¹ would arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the n-hexyl and methyl groups. researchgate.net

C=C and C=N stretching: The aromatic ring stretching vibrations (C=C and C=N) are expected to appear in the 1400-1600 cm⁻¹ region. thermofisher.com

C-H bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds would be observed in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. acs.org The Raman spectrum of this compound would also be characterized by specific vibrational modes.

Ring breathing modes: The symmetric "ring breathing" vibrations of the pyridine and phenyl rings typically give rise to strong and sharp bands in the Raman spectrum, often around 1000 cm⁻¹. researchgate.netcdnsciencepub.comresearchgate.net

Substituent-sensitive modes: The positions and intensities of certain Raman bands can be sensitive to the nature and position of substituents on the aromatic rings. acs.org

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | FT-IR, Raman |

| Aromatic C=C and C=N Stretch | 1400-1600 | FT-IR, Raman |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Excited State Properties

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions and excited-state properties of a molecule. nih.gov

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or cyclohexane, is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the aromatic system. researchgate.net The spectrum of pyridine itself exhibits bands in the UV region. nist.gov The extended conjugation in the 2-phenylpyridine system generally leads to a red-shift (shift to longer wavelengths) of these absorption bands compared to the individual parent chromophores. wikipedia.org The presence of alkyl substituents (n-hexyl and methyl groups) is likely to cause minor shifts in the absorption maxima due to their electron-donating inductive effects. The interaction of pyridine with different solvents can also influence the position of the absorption bands. rsc.org

Fluorescence Spectroscopy: Many 2-phenylpyridine derivatives are known to be fluorescent. wikipedia.org Upon excitation at a wavelength corresponding to an absorption band, this compound may exhibit fluorescence. The fluorescence spectrum would provide information about the energy of the first excited singlet state. The fluorescence properties, including the quantum yield and lifetime, can be sensitive to the solvent environment. nih.gov For instance, polar protic solvents can lead to higher fluorescence intensity in some aminopyridine derivatives. nih.gov

Table 3: Spectroscopic Data for Related Compounds

| Compound | Spectroscopic Technique | Key Findings | Reference |

|---|---|---|---|

| 2-Phenylpyridine | UV-Vis/Fluorescence | Precursor to highly fluorescent metal complexes. | wikipedia.org |

| 2-Hexylpyridine | GC-MS | Base peak at m/z 93. | nih.gov |

| Pyridine | UV-Vis | Shows absorption bands in the UV region. | nist.gov |

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-Phenylpyridine |

| 2-Hexylpyridine |

| Pyridine |

Computational Chemistry and Theoretical Investigations of 2 2 N Hexyl 4 Methylphenyl Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 2-(2-n-Hexyl-4-methylphenyl)pyridine, DFT calculations illuminate its fundamental reactivity and electronic properties.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). documentsdelivered.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that most readily accepts electrons, defining its electrophilicity. acs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For aromatic nitrogen heterocycles like substituted phenylpyridines, the HOMO is typically a π-orbital distributed across the aromatic rings, while the LUMO is a π* anti-bonding orbital. The energies of these orbitals and their gap determine the molecule's electronic transitions and its potential use in applications like Organic Light-Emitting Diodes (OLEDs). From these energies, key reactivity descriptors can be calculated. irjweb.comnih.gov For instance, the ionization potential of the parent compound, 2-phenylpyridine (B120327), has been experimentally determined to be approximately 8.0 eV, which corresponds to the energy required to remove an electron from the HOMO. researchgate.net

Charge distribution analysis, often performed using methods like Mulliken population analysis, calculates the partial atomic charges on each atom. irjweb.com In this compound, the nitrogen atom is expected to carry a partial negative charge due to its high electronegativity, making it a primary site for electrophilic attack or coordination to metal ions. The distribution of charge throughout the molecule influences its dipole moment and intermolecular interactions.

Table 1: Illustrative FMO-Derived Reactivity Descriptors Calculated from representative HOMO/LUMO values for related heterocyclic systems.

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | χ2/(2η) | A measure of electrophilic power. |

An Electrostatic Potential Surface (EPS), also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution of a molecule in three-dimensional space. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and attract nucleophiles. nih.govresearchgate.net

For this compound, the most negative electrostatic potential (Vmin) is localized on the nitrogen atom of the pyridine (B92270) ring, corresponding to its lone pair of electrons. rsc.org This site is the most probable point of protonation or coordination with Lewis acids and metal cations. However, computational studies on similarly substituted pyridines, such as 2-aminopyridine, show that a bulky substituent at the 2-position can sterically hinder the nitrogen atom. nih.gov This "proximal substitution" effect reduces the accessibility of the negative region around the nitrogen, which can modulate the molecule's reactivity and its ability to act as a ligand. nih.gov The hexyl and methyl groups on the phenyl ring primarily contribute to neutral or weakly positive regions, influencing van der Waals interactions and solubility.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed view of conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.gov For a molecule like this compound, a key degree of freedom is the torsional angle between the phenyl and pyridine rings. While the parent 2-phenylpyrimidine (B3000279) is known to favor a planar conformation, studies on 2-phenylpyridine indicate a twisted structure with a dihedral angle of approximately 21 degrees. documentsdelivered.comresearchgate.net

MD simulations can explore the conformational landscape of the molecule, identifying low-energy conformers and the barriers between them. Such simulations are particularly powerful when studying the molecule in different solvents. For instance, studies on macrocycles containing pyridyl groups have shown that simulations in explicit solvent models (like chloroform (B151607) or DMSO) can correctly predict solvent-dependent intramolecular interactions and even large-scale conformational switches of the molecular backbone. nih.gov The long n-hexyl chain of this compound would also be subject to significant conformational changes, which MD simulations can effectively model to understand its behavior in solution and its role in self-assembly or interaction with surfaces.

Quantum Chemical Calculations for Reaction Mechanisms and Transition State Analysis

Quantum chemical calculations are essential for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energy barriers. The 2-phenylpyridine scaffold is well-known for its ability to undergo cyclometalation, a reaction of significant importance in organometallic chemistry and the synthesis of materials for OLEDs. uoi.grwikipedia.org

A notable example is the cyclometalation of 2-phenylpyridine with platinum(II) precursors. Studies have shown that this reaction can be induced photochemically, where light irradiation promotes the labilization of ligands on the metal center, enabling the coordination of the pyridine nitrogen followed by the activation of a C-H bond on the phenyl ring. nih.gov Quantum chemical calculations would be employed to model the structure of the transition state for this C-H activation step, providing insight into the reaction's feasibility and kinetics. These calculations can also explain the trans-influence of the newly formed metal-carbon σ-bond, which affects the bond lengths and reactivity of the ligand positioned opposite to it. uoi.gr

Structure-Property Relationship Modeling for Material Performance Prediction

Understanding the relationship between a molecule's structure and its macroscopic properties is a primary goal of computational chemistry, particularly in materials science. Phenylpyridine derivatives are critical components in phosphorescent OLEDs, where they often serve as cyclometalated ligands in iridium(III) or platinum(II) complexes. researchgate.net

Computational models can establish clear structure-property relationships. For example, the electronic properties derived from DFT, such as the HOMO-LUMO gap, directly correlate with the emission color of the resulting organometallic complex. Modifications to the ligand structure, such as the introduction of the n-hexyl and methyl groups in this compound, serve several purposes that can be modeled:

Tuning Electronic Properties: Substituents can alter the HOMO and LUMO energy levels, thereby fine-tuning the emission wavelength.

Improving Solubility: The aliphatic n-hexyl chain enhances solubility in organic solvents, which is crucial for solution-based processing of OLED devices.

Controlling Intermolecular Interactions: The substituents influence how the molecules pack in the solid state. This can prevent aggregation-induced quenching of the emission or, conversely, promote favorable π-π stacking to enhance charge transport or induce aggregation-induced emission (AIE). rsc.org

Studies on related host materials have shown that properties like the C-N bond dissociation energy (BDE) within the molecule can be calculated and directly correlated to the operational lifetime and stability of the final OLED device. researchgate.net

Table 2: Structure-Property Relationships for Phenylpyridine-based Materials

| Structural Feature | Computational Metric | Predicted Material Property |

| Phenyl/Pyridine Substitution | HOMO/LUMO Energies | Emission Color, Voltage |

| Bulky/Aliphatic Groups | Molecular Packing Simulation | Solid-State Emissive Efficiency, Solubility |

| Core Ring Structure | Bond Dissociation Energy (BDE) | Device Operational Lifetime, Thermal Stability |

| Ligand Conformation | Torsional Potential Energy Surface | Charge Transport Mobility, Film Morphology |

In Silico Screening for Molecular Recognition and Chemical Interactions in Non-Biological Systems

In silico screening uses computational methods to rapidly evaluate large numbers of molecules for their ability to interact with a specific target, guiding experimental synthesis toward the most promising candidates. nih.gov In the context of non-biological systems, this is often applied to discover ligands for metal complexation or molecules for crystal engineering.

For a ligand like this compound, in silico screening could be used to predict its binding affinity and coordination geometry with a variety of metal ions (e.g., Ir³⁺, Pt²⁺, Rh³⁺). rsc.org The screening process would involve docking the ligand into the coordination sphere of the metal and calculating a scoring function based on the binding energy. Such studies can reveal subtle preferences, for instance, how the steric bulk of the substituted phenyl group might favor the formation of specific isomers (e.g., facial vs. meridional in an octahedral complex).

Furthermore, these computational methods can predict how the molecule engages in non-covalent interactions like π-π stacking, which is critical for the formation of supramolecular assemblies and the packing in molecular crystals. rsc.org The interplay between the electron-rich pyridine ring and the phenyl ring, as well as the influence of the alkyl and methyl substituents, dictates the molecular recognition properties that are key to designing advanced materials with tailored optical and electronic characteristics.

Reactivity, Reaction Mechanisms, and Catalysis Involving 2 2 N Hexyl 4 Methylphenyl Pyridine

Fundamental Reactivity Patterns of the Pyridine (B92270) and Substituted Phenyl Moieties

The reactivity of 2-(2-n-Hexyl-4-methylphenyl)pyridine is best understood by considering the distinct chemical behaviors of its two core components: the pyridine ring and the 2-n-hexyl-4-methylphenyl group.

The pyridine moiety is an electron-deficient aromatic heterocycle. The nitrogen atom is the most reactive site, possessing a lone pair of electrons that makes it basic and nucleophilic, readily coordinating to Lewis acids, including protons and metal ions. This coordination is a foundational aspect of its role in catalysis. The pyridine ring itself is generally resistant to electrophilic aromatic substitution due to its electron-withdrawing nature, but it is susceptible to nucleophilic attack, particularly at the C2 and C4 positions.

The substituted phenyl moiety is an electron-rich aromatic ring. The presence of two alkyl substituents—a methyl group at the para-position (C4) and an n-hexyl group at the ortho-position (C2)—enhances the ring's electron density through inductive effects. This makes the phenyl ring more susceptible to electrophilic aromatic substitution than benzene (B151609). The ortho- and para-directing nature of the alkyl groups influences the regioselectivity of such reactions. Crucially, the C-H bonds on the phenyl ring, particularly the one at the C6 position ortho to the pyridine substituent, can be activated by transition metals, a key step in cyclometallation reactions.

Table 1: Summary of General Reactivity Patterns

| Moiety | Type of Reactivity | Description |

| Pyridine | Basicity/Nucleophilicity | The nitrogen lone pair readily coordinates with metal ions and protons. |

| Nucleophilic Substitution | Susceptible to attack at positions ortho and para to the nitrogen. | |

| Electrophilic Substitution | Generally deactivated towards electrophiles. | |

| Substituted Phenyl | Electrophilic Substitution | Activated by alkyl groups, directing incoming electrophiles to ortho/para positions. |

| C-H Activation | Ortho C-H bonds are susceptible to activation by transition metals, leading to cyclometallation. |

Mechanistic Investigations of Novel Transformations Involving the Chemical Compound

While detailed mechanistic studies specifically targeting this compound are not extensively documented in public literature, the well-established reactivity of the broader class of 2-phenylpyridine (B120327) derivatives allows for a thorough understanding of the likely mechanistic pathways. Investigations into these molecules typically employ a combination of kinetic studies, isotope labeling, and spectroscopic analysis to elucidate reaction mechanisms.

Kinetic studies are essential for understanding the sequence of steps in a chemical transformation and identifying the rate-determining step. For reactions involving this compound, such as its cyclometallation with a transition metal, a kinetic analysis would provide insight into the roles of each reactant in the mechanism.

For a hypothetical cyclometallation reaction with a palladium(II) precursor, the reaction rate could be monitored under varying concentrations of the ligand, the palladium salt, and other additives. By analyzing the resulting data, a rate law can be determined. For instance, if the reaction is found to be first-order in both the ligand and the metal complex, it would suggest that the initial coordination of the ligand to the metal is a key part of the rate-determining step.

Table 2: Example of a Hypothetical Kinetic Study Design for Cyclometallation

| Experiment | [Ligand] (M) | [Pd Complex] (M) | Initial Rate (M/s) | Purpose |

| 1 | 0.1 | 0.1 | R₁ | Baseline measurement |

| 2 | 0.2 | 0.1 | R₂ | Determine reaction order with respect to the ligand |

| 3 | 0.1 | 0.2 | R₃ | Determine reaction order with respect to the palladium complex |

Isotope labeling is a powerful tool for tracing the path of atoms through a reaction. In the context of this compound, both nitrogen and hydrogen isotopes can provide critical mechanistic information.

Recent advancements have enabled the exchange of the nitrogen atom in pyridine rings using labeled ammonia (B1221849), such as ¹⁵NH₄Cl, often proceeding through a Zincke imine intermediate. chemrxiv.orgnih.gov Applying this to this compound would allow for the synthesis of its ¹⁵N-isotopologue. Using this labeled compound in a catalytic reaction and analyzing the products and intermediates with mass spectrometry or NMR spectroscopy could confirm whether the pyridine nitrogen remains coordinated to a metal center throughout the catalytic cycle. chemrxiv.orgnih.gov

Furthermore, deuterium (B1214612) labeling of the C-H bonds on the phenyl ring can be used to probe C-H activation steps. By synthesizing a derivative with deuterium at the C6 position, one could perform a kinetic isotope effect (KIE) study. A significant KIE would indicate that the breaking of this C-D bond is involved in the rate-determining step of the reaction, providing strong evidence for a C-H activation mechanism.

The direct observation of short-lived intermediates is crucial for confirming a proposed reaction mechanism. In reactions involving this compound, particularly in catalysis, intermediates often involve the coordination of the ligand to a metal center. Techniques such as NMR spectroscopy can detect changes in the chemical shifts of the pyridine and phenyl protons upon coordination. X-ray crystallography has been used to determine the precise structures of stable palladium(II) complexes with similar 2-phenylpyridine derivative ligands, confirming a square planar geometry where the ligand coordinates through the nitrogen atom. researchgate.net For more transient species, techniques like electrospray ionization mass spectrometry (ESI-MS) can identify the mass of proposed intermediates in the reaction mixture.

Role of this compound in Homogeneous Catalysis

The design of ligands is a cornerstone of modern homogeneous catalysis, allowing for the precise tuning of a metal's catalytic activity and selectivity. unt.educhiba-u.jp The structure of this compound makes it an excellent candidate for a specialized ligand in transition metal catalysis.

2-Arylpyridine derivatives are archetypal ligands in the field of cyclometallation chemistry. nih.govcityu.edu.hk The term "cyclometallation" refers to a reaction where a ligand containing both a donor atom (like the nitrogen in pyridine) and a C-H bond reacts with a metal center to form a metallacycle. In the case of this compound, the pyridine nitrogen acts as an initial coordinating site, positioning the phenyl ring in close proximity to the metal. This facilitates the activation of a C-H bond on the phenyl ring, typically at the ortho position, leading to the formation of a stable five-membered C^N chelate ring.

This cyclometalated structure is a key intermediate in numerous catalytic processes. The formation of the metallacycle can enhance the stability of the catalyst and create a specific steric and electronic environment that directs the selectivity of subsequent reactions. Palladium and platinum complexes of this type have been extensively studied. researchgate.netrsc.org For example, cyclometalated palladium complexes are active catalysts for C-H functionalization and cross-coupling reactions, which are fundamental transformations in organic synthesis. nih.gov The specific substituents on the phenyl ring—the n-hexyl and methyl groups—provide steric bulk that can influence the accessibility of the metal center and the regioselectivity of the catalyzed reaction.

Table 3: Transition Metals and Catalytic Applications of 2-Arylpyridine Ligands

| Transition Metal | Type of Complex | Typical Catalytic Application | Reference |

| Palladium (Pd) | C^N Cyclometalated | C-H Functionalization, Cross-Coupling (e.g., Suzuki-Miyaura) | researchgate.netnih.gov |

| Platinum (Pt) | C^N Cyclometalated | Photophysical applications, C-H activation studies | rsc.org |

| Rhodium (Rh) | Chelation-assisted | C-H Acylation, Annulation | nih.gov |

| Ruthenium (Ru) | Chelation-assisted | C-H Acylation | nih.gov |

| Iridium (Ir) | C^N Cyclometalated | Phosphorescent emitters (OLEDs), Hydrogen isotope exchange | nih.gov |

Stereoselective Transformations and Asymmetric Induction

The 2-arylpyridine framework is a prominent structural motif in chiral ligands and catalysts for asymmetric synthesis. The nitrogen atom of the pyridine ring and the potential for C-H activation at the phenyl ring allow for the formation of cyclometalated complexes, which can create a chiral-at-metal center.

General Principles of Asymmetric Induction:

Asymmetric induction using 2-arylpyridine derivatives typically relies on the formation of chiral metal complexes. The stereoselectivity of reactions catalyzed by these complexes is influenced by the steric and electronic properties of the substituents on the 2-arylpyridine ligand. nih.gov In the case of this compound, the bulky n-hexyl group at the ortho position of the phenyl ring would likely play a significant role in directing the stereochemical outcome of a reaction. This steric hindrance can create a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity in catalytic transformations.

For instance, iridium and rhodium complexes of substituted 2-phenylpyridines have been employed in asymmetric hydrogenations and C-C bond-forming reactions. dicp.ac.cn The enantiomeric excess (e.e.) of the products is often dictated by the precise arrangement of the ligands around the metal.

Table 1: Examples of Stereoselective Transformations with 2-Arylpyridine Analogs

| Catalyst/Ligand System | Reaction Type | Substrate | Enantiomeric Excess (e.e.) |

| Ir-MeO-BoQPhos | Asymmetric Hydrogenation | 2-Alkylpyridinium Salt | up to 93:7 er |

| (R,R)-Takemoto Catalyst | Michael Addition | β-Aryl-2-enoylpyridine | up to 94% ee |

| Chiral Amine Catalyst | Atroposelective Heterocycloaddition | Alkyne and o-aminoarylaldehyde | High yields and excellent e.e. |

Note: This table presents data for analogous systems to illustrate the potential for stereoselective transformations involving the 2-arylpyridine scaffold. Data for this compound is not currently available.

Applications in Organocatalysis and Metal-Free Transformations

While much of the catalysis involving 2-arylpyridines utilizes metal complexes, the pyridine nitrogen itself can act as a basic site or a hydrogen bond acceptor in organocatalysis. Furthermore, the principles of photoredox catalysis have opened up avenues for metal-free transformations.

The pyridine moiety within this compound can function as a Brønsted base or a Lewis base, activating substrates through hydrogen bonding or covalent interactions. Chiral 4-arylpyridines have been synthesized using organocatalytic methods, demonstrating the utility of the pyridine scaffold in asymmetric organocatalysis. bohrium.com The n-hexyl and methyl substituents on the phenyl ring of the target compound would influence the electronic properties and solubility of any potential organocatalyst derived from it.

Metal-free transformations can also be envisaged. For example, photoredox catalysis using organic dyes can initiate reactions involving 2-arylpyridines, such as C-H functionalization, without the need for a metal catalyst. nih.gov

Photoreactivity and Photoredox Chemistry of the Chemical Compound

The 2-phenylpyridine scaffold is a cornerstone of photoredox catalysis, particularly in the form of its cyclometalated iridium(III) and ruthenium(II) complexes. nih.govacs.org These complexes are characterized by their strong absorption of visible light, long-lived excited states, and potent redox properties.

General Mechanism of Photoredox Catalysis:

Upon absorption of light, a photosensitizer, such as an iridium complex of a 2-arylpyridine, is promoted to an excited state. youtube.com This excited state can act as both a strong reductant and a strong oxidant, enabling it to engage in single-electron transfer (SET) with organic substrates. This process can generate radical intermediates that can participate in a variety of chemical transformations.

The electronic properties of the 2-arylpyridine ligand significantly impact the photophysical and redox properties of the resulting complex. For this compound, the electron-donating methyl group at the para-position would likely increase the electron density on the phenyl ring. This could make the resulting metal complex easier to oxidize and potentially shift its emission wavelength. The n-hexyl group, while primarily imparting steric bulk, could also influence the solubility and stability of the photocatalyst.

Table 2: Photophysical Properties of a Representative 2-Phenylpyridine Iridium Complex

| Complex | Absorption Max (nm) | Emission Max (nm) | Excited State Lifetime (µs) |

| fac-[Ir(ppy)₃] | ~375, 465 | ~510 | ~1.9 |

Note: ppy = 2-phenylpyridine. This data is for the parent complex and serves as a reference. The properties of a complex with this compound would be expected to differ due to the substituents.

The field of photoredox catalysis has enabled a wide range of synthetic transformations, including C-C and C-heteroatom bond formation, under mild, visible-light-mediated conditions. acs.org While specific studies on this compound in this context are not documented, its structural similarity to widely used ligands suggests its potential utility in developing new photocatalysts with tailored properties.

Advanced Applications in Materials Science and Supramolecular Chemistry

Development as a Component in Optoelectronic Materials

The field of optoelectronics has seen a surge in the development of organic materials that offer advantages such as flexibility, low cost, and tunability of properties. Phenylpyridine derivatives, in general, are known for their excellent thermal stability, electron-deficient nature, and oxidation resistance, making them prime candidates for use in optoelectronic devices. nih.gov The specific substitutions on 2-(2-n-Hexyl-4-methylphenyl)pyridine are anticipated to further enhance these properties.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The 2-phenylpyridine (B120327) scaffold is a cornerstone in the design of phosphorescent emitters for Organic Light-Emitting Diodes (OLEDs), particularly in the form of iridium(III) complexes. researchgate.netwikipedia.org The nitrogen atom of the pyridine (B92270) ring acts as a good ligand for metal ions like iridium, forming stable cyclometalated complexes. nih.gov These complexes can harness both singlet and triplet excitons, leading to high internal quantum efficiencies. The substitution of n-hexyl and methyl groups on the phenyl ring of this compound can influence the photophysical properties of the resulting iridium complexes. For instance, the electron-donating nature of the alkyl groups can raise the energy of the Highest Occupied Molecular Orbital (HOMO), potentially leading to a blue-shift in the emission color. Furthermore, the bulky n-hexyl group can be leveraged to improve the solubility of these complexes, facilitating their processing from solution, and to prevent intermolecular quenching by creating steric hindrance, which can enhance the photoluminescence quantum yield.

In the context of Organic Photovoltaics (OPVs), phenylpyridine-based materials are explored as electron transport materials. nih.gov Their inherent electron-deficient character and high electron mobility are beneficial for efficient charge separation and transport within the active layer of a solar cell. The molecular structure of complexes derived from phenylpyridines tends to be planar, which can facilitate π-π stacking and improve charge mobility. The presence of the n-hexyl group in this compound can also play a crucial role in controlling the morphology of the bulk heterojunction in OPVs, which is a critical factor for achieving high power conversion efficiencies.

| Property | Role of 2-phenylpyridine Core | Influence of n-Hexyl and Methyl Substituents |

| OLED Emitter | Forms stable cyclometalated complexes with Ir(III) for phosphorescence. | Can tune emission color and improve solubility and quantum yield. |

| OLED Host | Provides good thermal stability and charge transport properties. | Enhances solubility for solution processing and film-forming properties. |

| OPV Electron Transport | Offers high electron mobility and suitable LUMO energy levels. | Influences morphology of the active layer for better charge separation. |

Fluorescent Probes and Chemosensors for Specific Analytes (excluding biological)

The pyridine moiety within this compound provides a coordination site for metal ions, making it a potential platform for the development of fluorescent probes and chemosensors. nih.govresearchgate.net The principle of detection often relies on the change in the fluorescence properties of the molecule upon binding to a specific analyte, such as a metal ion. This change can be a "turn-on" or "turn-off" response, or a shift in the emission wavelength.

While specific studies on this compound as a chemosensor are not widely reported, the broader class of pyridine-based fluorescent probes has shown high selectivity and sensitivity for various metal ions. nih.govresearchgate.net The n-hexyl and methyl substituents on the phenyl ring can modulate the electronic properties of the pyridine nitrogen, thereby influencing its binding affinity and selectivity towards different metal cations. For instance, the electron-donating alkyl groups can enhance the electron density on the pyridine nitrogen, potentially increasing its affinity for certain metal ions. Furthermore, the lipophilic n-hexyl chain can be exploited to create sensors that are soluble in organic media or can be incorporated into polymeric matrices for the development of solid-state sensing devices. The development of such probes is significant for environmental monitoring and industrial process control where the detection of specific metal ions is crucial. nih.gov

Integration into Functional Polymers and Copolymers

The incorporation of this compound into polymer structures can lead to the creation of functional materials with tailored optical, electronic, and mechanical properties. This can be achieved by either polymerizing a monomer derivative of the compound or by grafting it as a pendant group onto a polymer backbone. researchgate.netacs.org

For instance, copolymers functionalized with tris(2-phenylpyridine)iridium (B1451540) complexes have been synthesized, demonstrating that the polymer backbone does not negatively interfere with the photophysical properties of the pendant iridium complex. researchgate.netacs.org This approach allows for the production of solution-processable, emissive materials for applications in large-area displays and lighting. The n-hexyl group on this compound would be particularly advantageous in this context, as it would significantly enhance the solubility of the resulting polymer in common organic solvents, a key requirement for fabrication techniques like spin-coating and inkjet printing.

Self-Assembly and Supramolecular Architectures

The ability of the pyridine nitrogen in this compound to coordinate with metal ions makes it an excellent candidate for the construction of well-defined supramolecular structures through self-assembly processes.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govresearchgate.net The use of pyridine-containing ligands in the synthesis of MOFs is well-established. These materials can exhibit high porosity and have applications in gas storage, separation, and catalysis.

While specific MOFs based on this compound have not been extensively documented, the structural features of this ligand suggest its potential in this area. The pyridine provides the necessary coordination site, while the bulky and flexible n-hexyl group, along with the methyl group, can act as a modulator of the framework's topology and pore environment. These alkyl groups can influence the packing of the coordination polymers and prevent the formation of densely packed structures, thereby promoting the creation of porous materials. Coordination polymers based on substituted terpyridines, which share the pyridine coordinating unit, have demonstrated the formation of 1D and 2D structures. researchgate.netnih.gov The specific substitution pattern on the phenyl ring can direct the self-assembly process and lead to novel network architectures with unique properties.

| Feature | Role in MOF/Coordination Polymer Formation |

| Pyridine Unit | Acts as a coordination site for metal ions. |

| n-Hexyl Group | Can influence the framework topology and create porosity. |

| Methyl Group | Can fine-tune the steric and electronic properties of the ligand. |

Liquid Crystal Applications and Chemoresponsive Systems

The elongated, somewhat rigid structure of this compound suggests its potential to exhibit liquid crystalline behavior. The combination of a rigid phenylpyridine core and a flexible n-hexyl chain is a common design motif for calamitic (rod-like) liquid crystals. The n-hexyl chain can induce or stabilize mesophases, and its length can influence the type of mesophase (e.g., nematic, smectic) and the transition temperatures.

The incorporation of a polar pyridine unit into a liquid crystalline structure can lead to materials with interesting dielectric properties. Furthermore, the ability of the pyridine nitrogen to interact with analytes opens up the possibility of creating chemoresponsive liquid crystal systems. In such systems, the binding of an analyte to the liquid crystal molecule disrupts the molecular ordering, leading to a detectable optical response. nih.govnih.gov For example, a liquid crystal sensor can be designed where the initial alignment of the liquid crystal is altered upon exposure to a specific chemical, resulting in a change in the observed texture under a polarizing microscope. The specificity of such a sensor can be tuned by modifying the chemical structure of the liquid crystal, and the n-hexyl and methyl groups of this compound would play a key role in defining the molecular interactions that govern the liquid crystalline phase and its response to external stimuli.

Molecular Recognition Systems for Non-Biological Targets

There is currently no available research detailing the application of this compound in molecular recognition systems for non-biological targets. The design of such systems relies on specific, non-covalent interactions between a host molecule and a guest target. While the structure of this compound, featuring a nitrogen-containing aromatic ring and hydrophobic alkyl substituents, theoretically allows for interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects, no studies have been published that characterize these interactions with specific non-biological analytes.

Development as Catalysts for Heterogeneous Systems

Similarly, the development and application of this compound as a catalyst in heterogeneous systems is not documented in existing scientific literature. Heterogeneous catalysis involves a catalyst in a different phase from the reactants, often a solid catalyst in a liquid or gas phase reaction. Substituted pyridines can act as ligands for metal centers in heterogeneous catalysts. acs.orgnsf.govacs.org The synthesis of highly substituted pyridines can be achieved using heterogeneous base catalysts like hydrotalcite. researchgate.net However, no studies have specifically reported the synthesis or catalytic performance of this compound in such systems. Research on related substituted pyridines has explored their role in various catalytic reactions, but these findings cannot be directly extrapolated to the specific compound without dedicated experimental investigation. orgchemres.orgelsevierpure.comsemanticscholar.org

Future Directions and Emerging Research Avenues

Exploration of High-Throughput Synthesis and Screening Methodologies

Future research will likely focus on developing high-throughput methods to synthesize a library of derivatives based on the 2-(2-n-Hexyl-4-methylphenyl)pyridine core. Automated and parallel synthesis techniques could be employed to rapidly explore a wide chemical space. rsc.org Such approaches would enable the efficient creation of analogues with varied substitution patterns on both the phenyl and pyridine (B92270) rings.

Methodologies like domino [4+2]/retro [4+2] cycloadditions, which have been successful for creating other functionalized arylpyridines, could be adapted for this purpose. rsc.org A hypothetical high-throughput synthesis array could involve reacting various substituted pyridines with a range of functionalized phenyl lithium or Grignard reagents, allowing for the rapid generation of a diverse compound library for screening in various applications.

Table 1: Hypothetical Reactant Array for High-Throughput Synthesis

| Pyridine Precursor | Organometallic Reagent | Potential Product Feature |

| 2-Bromopyridine | 2-n-Hexyl-4-methylphenylmagnesium bromide | Core Structure |

| 2-Bromo-4-chloropyridine | 2-n-Hexyl-4-methylphenylmagnesium bromide | Pyridine Ring Functionalization |

| 2-Bromopyridine | 2-n-Pentyl-4-ethylphenylmagnesium bromide | Phenyl Ring Alkyl Chain Variation |

| 2-Bromo-5-methoxypyridine | 2-n-Hexyl-4-methylphenylmagnesium bromide | Introduction of Electron-Donating Group |

This table illustrates a conceptual approach to generating derivatives of the target compound for screening purposes.

Integration of the Chemical Compound into Advanced Nanomaterials

The 2-phenylpyridine (B120327) framework is a cornerstone for ligands in advanced materials, particularly in the field of optoelectronics. wikipedia.org The compound this compound could serve as a key ligand for the creation of novel nanomaterials with tailored properties. Its structure is well-suited for forming cyclometalated complexes with metals like iridium and platinum, which are known for their phosphorescent properties and use in Organic Light Emitting Diodes (OLEDs). wikipedia.orgnih.gov

The n-hexyl and methyl groups could enhance the solubility and processability of these metal complexes, facilitating their incorporation into thin films for electronic devices. Research could explore the functionalization of nanoparticles, such as gold or quantum dots, with this ligand. The interaction between the ligand and the nanoparticle surface could lead to unique photophysical behaviors, with potential applications in sensing and bioimaging. rsc.org For instance, platinum(II) complexes with decorated phenylpyridine ligands have shown promise for vapor detection. rsc.org

Rational Design of Next-Generation Catalytic Systems with Enhanced Performance

The nitrogen atom of the pyridine ring and the potential for C-H activation on the phenyl ring make 2-phenylpyridine derivatives excellent ligands for catalysis. rsc.org The compound this compound could be used to develop new catalytic systems. The steric bulk provided by the n-hexyl and methyl groups could influence the selectivity and activity of a metal center in catalytic reactions.

Palladium-catalyzed C-H alkylation of 2-phenylpyridines has been demonstrated, with palladacycle complexes acting as key intermediates. rsc.org Similarly, platinum complexes bearing bulky phosphine (B1218219) ligands have been investigated for their catalytic applications. core.ac.uk Future work could involve synthesizing platinum or palladium complexes of this compound and evaluating their performance in cross-coupling reactions, C-H functionalization, or polymerization. The specific substitution pattern could offer advantages in terms of catalyst stability and turnover number.

Table 2: Potential Catalytic Applications for Metal Complexes

| Metal Center | Target Reaction Type | Potential Advantage of Ligand |

| Palladium (Pd) | C-C Cross-Coupling (e.g., Suzuki, Heck) | Enhanced solubility and stability of the catalytic intermediate. |

| Iridium (Ir) | C-H Borylation / Hydrogen Isotope Exchange | Steric influence on regioselectivity. |

| Platinum (Pt) | Hydrosilylation / C-H Activation | Formation of stable, well-defined active species. core.ac.uk |

| Rhodium (Rh) | Asymmetric Hydrogenation | Chiral derivatization could lead to enantioselective catalysis. |

This table outlines prospective areas of catalytic research for complexes incorporating the this compound ligand.

Interdisciplinary Research Opportunities at the Interface of Organic Chemistry, Physics, and Engineering

The unique properties of 2-phenylpyridine derivatives create a fertile ground for interdisciplinary research. The photophysical properties of metal complexes derived from this compound would be of great interest to physicists studying light-matter interactions. capes.gov.br The emission properties, such as wavelength and quantum yield, can be significantly altered by ligand substitution, a phenomenon that could be systematically studied with this compound. wikipedia.org

Engineers could then harness these well-characterized materials to build next-generation devices. This could include more efficient OLEDs for displays and lighting, novel chemical sensors, or components for optical data storage. nih.gov The collaboration would involve a feedback loop where the performance of the devices informs the rational design of new and improved ligands by organic chemists.

Unexplored Reactivity Patterns and Chemical Transformations of the Core Structure

The this compound molecule itself presents opportunities for exploring new chemical reactions. The core structure has multiple sites for potential functionalization. Research could focus on the selective C-H activation of the phenyl or pyridine rings to introduce new functional groups. rsc.orgnih.gov For example, palladium catalysis is a known method for the C-H alkylation of 2-phenylpyridines. rsc.org

Furthermore, photochemical methods could be employed to induce novel transformations. Light irradiation can promote the cyclometalation of 2-arylpyridines with platinum(II) precursors under mild conditions. nih.gov Investigating the reactivity of the benzylic positions on the n-hexyl group or the methyl group could also lead to new derivatization strategies, expanding the family of molecules accessible from this core structure and unlocking further applications.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(2-n-Hexyl-4-methylphenyl)pyridine be optimized for higher yield?

- Methodological Answer : The compound can be synthesized via nickel- or cobalt-catalyzed C–H functionalization. A reported procedure uses 3n (85 mg, 0.50 mmol) and 12aa (90 mg, 0.75 mmol) under general procedure F, followed by purification with column chromatography (n-hexane/EtOAc 20:1) to achieve an 85% yield . Optimization may involve adjusting catalyst loading, reaction time, or solvent ratios.

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer :

- IR Spectroscopy : Key peaks include 2954 cm⁻¹ (C–H stretching of hexyl group), 1587 cm⁻¹ (aromatic C=C), and 747 cm⁻¹ (out-of-plane bending of pyridine) .

- Mass Spectrometry (MS) : Molecular ion [M⁺] observed at m/z 253.1834 (HR-MS, calcd. 253.1830) .

- Chromatography : Purity (>98% GC) can be verified using n-hexane/EtOAc systems .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear EN374-certified gloves, P95 respirators (for low exposure), and protective eyewear .

- Ventilation : Use fume hoods to avoid inhalation (H332 hazard) .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced Research Questions

Q. What mechanistic insights exist for nickel-catalyzed C–H functionalization in this compound’s synthesis?

- Methodological Answer : The reaction likely proceeds via oxidative addition of the C–Hal bond to the nickel center, followed by transmetalation and reductive elimination. Further mechanistic studies could employ kinetic isotope effects (KIE) or in-situ spectroscopic monitoring (e.g., NMR) to identify intermediates .

Q. How does the compound’s stability vary under different pH or thermal conditions?

- Methodological Answer : While degradation data are limited , pyridine derivatives are typically base-sensitive. Stability can be assessed via:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature.

- pH-Dependent Assays : Incubate in buffered solutions (pH 2–12) and monitor via HPLC for degradation products.

Q. Can computational modeling predict the electronic properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.